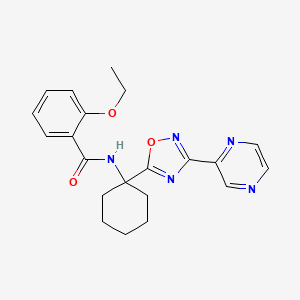
2-ethoxy-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-ethoxy-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-ethoxy-N-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzamides that are often studied for their pharmacological properties, including insecticidal, fungicidal, and anti-inflammatory activities. The incorporation of the pyrazine and oxadiazole moieties is significant as these structures are known to enhance biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the ethoxy and cyclohexyl groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure of the synthesized compound.
Insecticidal Activity
Recent studies have shown that compounds similar to this compound exhibit significant insecticidal properties. For instance, a series of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole were tested against various mosquito larvae. One compound in this series demonstrated a lethal rate of 100% at a concentration of 5 mg/L and 55% at 2 mg/L .
| Compound | Target Organism | Lethal Rate (5 mg/L) | Lethal Rate (2 mg/L) |
|---|---|---|---|
| 12g | Mosquito Larvae | 100% | 55% |
| 12f | Mythimna separata | 70.6% | Not specified |
Fungicidal Activity
The compound also showed promising fungicidal activities against Pyricularia oryzae, with effective concentrations (EC50) significantly lower than control drugs. For example, compounds with similar structures exhibited EC50 values of 8.28 μg/mL and 5.49 μg/mL for Pyricularia oryzae, compared to a control drug EC50 of 9.15 μg/mL .
| Compound | Target Fungus | EC50 (μg/mL) | Control Drug EC50 (μg/mL) |
|---|---|---|---|
| 12f | Pyricularia oryzae | 8.28 | 9.15 |
| 12h | Pyricularia oryzae | 5.49 |
Toxicity Studies
Toxicity assessments using zebrafish embryos indicated that certain derivatives of benzamides could be classified as high-toxicity compounds. For instance, one derivative had an LC50 value of 0.39 mg/L . This highlights the need for careful consideration in the development of these compounds for agricultural or therapeutic use.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It could act as an agonist or antagonist at specific receptors affecting cellular signaling.
- Gene Expression Modulation : The compound may influence gene expression related to inflammation and apoptosis.
Case Studies
In a notable study involving a series of benzamide derivatives, several compounds were tested for their larvicidal and fungicidal activities. The results indicated that structural modifications significantly influenced their effectiveness against pests and pathogens .
Eigenschaften
IUPAC Name |
2-ethoxy-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-2-28-17-9-5-4-8-15(17)19(27)25-21(10-6-3-7-11-21)20-24-18(26-29-20)16-14-22-12-13-23-16/h4-5,8-9,12-14H,2-3,6-7,10-11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAMSHABRIYBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














